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Compound of Interest

Compound Name: Angiogenin (108-122) (TFA)

Cat. No.: B15624142 Get Quote

Technical Support Center: Angiogenin (108-122)
(TFA)
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Angiogenin (108-122) (TFA). This peptide fragment is a known inhibitor of angiogenin and is

often used in studies related to angiogenesis and cancer research.

Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) (TFA) and what is its primary function?

Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of

human angiogenin. It acts as an inhibitor of the biological and enzymatic activities of

angiogenin, a potent inducer of neovascularization. Its primary function in a research context is

to block the pro-angiogenic effects of angiogenin.

Q2: My Angiogenin (108-122) (TFA) peptide won't dissolve in my aqueous buffer (e.g., PBS).

What should I do?

Difficulty in dissolving Angiogenin (108-122) (TFA) in neutral aqueous buffers can be a

common issue. This can be due to the peptide's intrinsic properties and the presence of

trifluoroacetic acid (TFA) counter-ions from synthesis and purification. Please refer to the
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detailed Troubleshooting Guide for Solubility Issues and the General Reconstitution Protocol

below for step-by-step instructions.

Q3: What is TFA and why is it present in my peptide sample?

TFA (trifluoroacetic acid) is a strong acid commonly used during the chemical synthesis and

purification (HPLC) of peptides. As a result, synthetic peptides are often supplied as TFA salts.

While TFA is effective for purification, residual amounts can affect experimental results by

altering peptide conformation, reducing solubility in aqueous buffers, and exhibiting cytotoxicity

in cell-based assays.[1]

Q4: Can the TFA in my Angiogenin (108-122) sample interfere with my biological assays?

Yes, residual TFA can significantly impact biological experiments. It can be cytotoxic to cells,

even at low concentrations, and may interfere with cell proliferation and other cellular

responses.[1] For sensitive applications such as cell-based assays or in vivo studies, it is highly

recommended to reduce the TFA content. A protocol for TFA removal is provided in the

Experimental Protocols section.

Q5: What is the recommended storage condition for Angiogenin (108-122) (TFA)?

Lyophilized Angiogenin (108-122) (TFA) should be stored at -20°C or -80°C, protected from

moisture. Once reconstituted in a solvent, it is recommended to aliquot the solution to avoid

repeated freeze-thaw cycles and store at -80°C. The stability of the peptide in solution is

dependent on the solvent and storage conditions.
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Issue Possible Cause Suggested Solution

Peptide appears as a film or is

difficult to weigh.

Lyophilized peptides can be

very light and fluffy.

Briefly centrifuge the vial

before opening to collect all

the powder at the bottom.

Peptide does not dissolve in

sterile water or PBS.

The peptide may be

hydrophobic or the TFA salt is

hindering dissolution at neutral

pH.

1. Assess Peptide Charge:

Angiogenin (108-122) has a

net positive charge at neutral

pH due to the presence of

Arginine (Arg) and Histidine

(His) residues. Peptides with a

net positive charge are often

more soluble in slightly acidic

conditions. 2. Try Acidic Water:

Attempt to dissolve the peptide

in a small amount of sterile,

distilled water containing 0.1%

acetic acid. 3. Use an Organic

Solvent: If the peptide is still

insoluble, it may have

significant hydrophobic

character. Try dissolving the

peptide in a small volume of an

organic solvent like DMSO

first, and then slowly add the

aqueous buffer to the desired

concentration. Ensure the final

concentration of the organic

solvent is compatible with your

experimental system.

Solution is cloudy or contains

visible particles after

reconstitution.

Incomplete dissolution or

aggregation.

1. Sonication: Use a bath

sonicator for a few minutes to

aid dissolution. Avoid probe

sonicators which can cause

heating and degradation. 2.

Gentle Warming: Gently warm

the solution to 37°C. Do not
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boil. 3. Centrifugation: If

particulates remain, centrifuge

the solution and use the

supernatant. Note that this will

reduce the actual

concentration of the dissolved

peptide.

Peptide precipitates out of

solution after dilution in buffer.

The peptide is not soluble at

the final concentration and

buffer conditions.

1. Lower the Final

Concentration: The peptide

may be supersaturated. Try

working at a lower

concentration. 2. Optimize

Buffer pH: The solubility of

peptides is often lowest at their

isoelectric point (pI). Adjusting

the pH of the buffer away from

the pI can improve solubility. 3.

Increase Organic Solvent: If

using an organic co-solvent,

you may need to increase its

percentage in the final

solution, keeping in mind the

tolerance of your assay.

Quantitative Solubility Data
Obtaining precise quantitative solubility data for a specific peptide salt like Angiogenin (108-
122) (TFA) often requires experimental determination. The following table provides predicted

solubility based on the peptide's amino acid sequence and general principles of peptide

solubility. It is strongly recommended to perform a small-scale solubility test before dissolving

the entire sample.
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Solvent Predicted Solubility Rationale & Remarks

Sterile Water
Likely soluble with

sonication/pH adjustment

The peptide has a net positive

charge, which generally favors

aqueous solubility. However,

the presence of hydrophobic

residues may require

assistance.

Phosphate-Buffered Saline

(PBS), pH 7.4

Moderate to low; may require

co-solvent

Salts in buffers can sometimes

decrease peptide solubility.

Precipitation is more likely than

in pure water.

0.1% Acetic Acid in Water High

The acidic pH will ensure that

the basic residues (Arg, His)

are fully protonated, increasing

the net positive charge and

enhancing solubility in

aqueous solutions.

Dimethyl Sulfoxide (DMSO) High

The peptide contains several

hydrophobic residues, making

it likely to be soluble in organic

solvents like DMSO.

Experimental Protocols
Protocol 1: General Reconstitution of Angiogenin (108-
122) (TFA)
This protocol provides a stepwise approach to dissolving Angiogenin (108-122) (TFA).

Preparation:

Allow the vial of lyophilized peptide to warm to room temperature before opening to

prevent condensation.

Briefly centrifuge the vial to ensure all the powder is at the bottom.
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Initial Dissolution Attempt (Aqueous):

Based on the peptide's net positive charge, start with a slightly acidic solvent. Add a small

volume of sterile, distilled water containing 0.1% acetic acid to the vial.

Gently vortex or sonicate the vial to aid dissolution.

Visually inspect for complete dissolution (a clear solution with no visible particles).

Alternative Dissolution (Organic Co-solvent):

If the peptide does not dissolve in the acidic aqueous solution, use an organic solvent.

Add a minimal amount of DMSO (e.g., 20-50 µL for 1 mg of peptide) to the vial.

Ensure the peptide is fully dissolved in DMSO before proceeding.

Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO solution dropwise while

gently vortexing to reach the final desired concentration. Be aware that adding the

aqueous buffer too quickly can cause the peptide to precipitate.

Storage:

Once dissolved, aliquot the stock solution into low-protein-binding microcentrifuge tubes.

Store the aliquots at -80°C to minimize degradation from freeze-thaw cycles.

Protocol 2: Inhibition of Endothelial Cell Tube Formation
(In Vitro Angiogenesis Assay)
This protocol is adapted from general tube formation assay protocols and should be optimized

for your specific cell type and experimental conditions.

Preparation of Matrigel Plate:

Thaw Matrigel on ice overnight at 4°C.
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Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per

well.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Cell Preparation:

Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells

to 70-80% confluency.

Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.

Count the cells and adjust the density to 1 x 10^5 cells/mL.

Treatment with Angiogenin and Inhibitor:

Prepare a solution of recombinant human angiogenin (as the angiogenic stimulus) in the

cell culture medium at a concentration known to induce tube formation (e.g., 100 ng/mL).

Prepare a stock solution of Angiogenin (108-122) (TFA) in an appropriate solvent (as

determined in Protocol 1).

In separate tubes, pre-incubate the cell suspension with:

Vehicle control (the solvent used for the peptide).

Angiogenin alone.

Angiogenin plus a range of concentrations of Angiogenin (108-122) (TFA) (e.g., 1 µM,

10 µM, 100 µM).

Plating and Incubation:

Add 100 µL of the cell suspension from each treatment group to the Matrigel-coated wells.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

Analysis:
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Monitor tube formation at regular intervals using a light microscope.

Capture images of the tube networks.

Quantify the extent of tube formation by measuring parameters such as the number of

nodes, number of branches, and total tube length using image analysis software (e.g.,

ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: TFA Removal by Lyophilization with HCl
This protocol is a general method to exchange TFA counter-ions for chloride ions.

Dissolution: Dissolve the Angiogenin (108-122) (TFA) peptide in sterile, distilled water at a

concentration of 1 mg/mL.

Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10

mM.

Incubation: Let the solution stand at room temperature for at least 1 minute.

Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.

Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt

in the desired buffer for your experiment.
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Caption: Inhibition of Angiogenin Signaling by Angiogenin (108-122).
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Caption: Workflow for Reconstituting Angiogenin (108-122) (TFA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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